Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate
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Overview
Description
Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 5-methylpyridine-2-carboxylic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum bromide. The esterification step is usually carried out in the presence of a dehydrating agent like sulfuric acid or a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding 3-amino derivative using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of 3-substituted derivatives such as 3-azido, 3-thio, or 3-alkoxy compounds.
Reduction: Formation of 3-amino-5-methyl-pyridine-2-carboxylate.
Oxidation: Formation of 3-bromo-5-methyl-pyridine-2,6-dicarboxylic acid.
Scientific Research Applications
Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Material Science: Utilized in the synthesis of functional materials, such as liquid crystals and organic semiconductors.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyridine derivatives.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-methyl-pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate can be compared to other similar compounds, such as:
Ethyl 3-chloro-5-methyl-pyridine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 3-bromo-5-ethyl-pyridine-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group, which may influence its steric properties and reactivity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for various applications in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
ethyl 3-bromo-5-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-7(10)4-6(2)5-11-8/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJKRFNDSPNAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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